

A First-Principles Guide to the Electronic Properties of Niobium Phosphide (NbP)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Niobium phosphide*

Cat. No.: *B078461*

[Get Quote](#)

Abstract: This technical guide provides an in-depth exploration of the electronic properties of **Niobium Phosphide (NbP)**, a prominent member of the Weyl semimetal family. Leveraging first-principles calculations, primarily Density Functional Theory (DFT), we delineate the fundamental characteristics of its electronic band structure, density of states, and carrier properties. This document details the standard computational methodologies, presents key quantitative data in a structured format, and discusses the experimental techniques used to validate theoretical predictions. It is intended for researchers and scientists seeking a comprehensive understanding of the theoretical framework used to investigate the unique electronic behavior of NbP.

Introduction to Niobium Phosphide (NbP)

Niobium Phosphide (NbP) is an inorganic compound that has garnered significant scientific interest due to its classification as a Weyl semimetal.^[1] Materials in this class exhibit unique electronic properties stemming from a crystal structure that lacks inversion symmetry.^{[1][2]} This leads to the emergence of Weyl nodes—points where non-degenerate electronic bands cross linearly near the Fermi level.^[1] These nodes act as sources or sinks of Berry curvature and are associated with novel physical phenomena, including topologically protected surface states known as Fermi arcs and exceptionally large magnetoresistance.^[1]

First-principles calculations, rooted in quantum mechanics, provide a powerful theoretical framework for predicting and understanding these properties from the ground up, without empirical parameters. This guide outlines the application of these methods to elucidate the

electronic structure of NbP, offering a foundational resource for professionals in materials science and condensed matter physics.

Fundamental Structure of NbP

The distinct electronic properties of NbP are intrinsically linked to its crystal structure. It crystallizes in a body-centered tetragonal system with the non-centrosymmetric space group $I4_1md$ (No. 109).^{[1][2]} In this structure, each niobium atom is coordinated by six phosphorus atoms, and vice versa, forming a network of distorted polyhedra.^[1] The absence of an inversion center is a critical prerequisite for the existence of Weyl points.

Property	Value
Chemical Formula	NbP
Crystal System	Tetragonal
Space Group	$I4_1md$ (No. 109)
Lattice Parameter 'a'	0.3334 nm
Lattice Parameter 'c'	1.1378 nm
Formula Units (Z)	4

Table 1: Crystallographic data for **Niobium Phosphide**.^[1]

Methodology: First-Principles Calculations

The primary theoretical tool for investigating the electronic properties of NbP is Density Functional Theory (DFT).^{[3][4]} DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Experimental Protocols: A Typical DFT Workflow

The calculation of electronic properties for a crystalline solid like NbP follows a well-defined, multi-step protocol:

- **Structural Relaxation:** The initial step involves relaxing the crystal structure. The atomic positions and lattice vectors are optimized to find the ground-state configuration by minimizing the total energy and interatomic forces.
- **Self-Consistent Field (SCF) Calculation:** Using the relaxed structure, a self-consistent calculation is performed. This step computes the ground-state electron charge density on a uniform grid of k-points (a mesh in the Brillouin zone).^[5] The resulting charge density and wavefunctions are essential for subsequent calculations.
- **Non-Self-Consistent Field (NSCF) Calculations:** The ground-state charge density is then used as a fixed input for two main non-self-consistent calculations:
 - **Band Structure:** The electronic band structure is calculated along high-symmetry paths within the first Brillouin zone to visualize the energy dispersion of the electronic states.^[5]^[6]
 - **Density of States (DOS):** A denser grid of k-points is used to calculate the DOS, which provides information about the number of available electronic states at each energy level.^[5]

The inclusion of spin-orbit coupling (SOC) is crucial in these calculations, as it is the strong SOC in conjunction with the non-centrosymmetric structure that leads to the splitting of the bands and the formation of Weyl nodes.^[1]^[7]



Parameter	Common Implementation
Calculation Method	Density Functional Theory (DFT)
Software Packages	VASP, Quantum ESPRESSO, WIEN2k
Exchange-Correlation Functional	Generalized Gradient Approximation (GGA-PBE)[8]
Spin-Orbit Coupling (SOC)	Included for accurate Weyl semimetal properties
k-point Mesh (SCF)	Monkhorst-Pack grid (e.g., 8x8x4)
Energy Cutoff	Typically 400-500 eV for plane-wave basis sets

Table 2: Common computational parameters for first-principles calculations of NbP.

Calculated Electronic Properties

First-principles calculations reveal a rich set of electronic properties for NbP, confirming its semimetallic nature.

Band Structure

The calculated band structure of NbP shows that the valence and conduction bands cross the Fermi level, resulting in tiny electron and hole pockets, which is characteristic of a semimetal. [2] The key features are the quasi-linear energy dispersions near the Fermi level. [7] When spin-orbit coupling is included in the calculations, the spin degeneracy of the bands is lifted due to the broken inversion symmetry, leading to the formation of 12 pairs of Weyl points in the Brillouin zone. [2]

Density of States (DOS)

The electronic density of states for NbP shows a pseudogap (a minimum but non-zero value) at the Fermi level, which is consistent with its semimetallic character. [7] Analysis of the partial DOS (PDOS) indicates that the states near the Fermi level are primarily dominated by the d-orbitals of Niobium and the p-orbitals of Phosphorus. [7] There is a strong hybridization between these orbitals, which is crucial for the material's bonding and electronic behavior. [7]

Carrier Properties

The electronic structure of NbP gives rise to its remarkable transport properties, including extremely high carrier mobility and a very large magnetoresistance. [1] The calculations show a very small Fermi surface composed of two electron and two hole pockets. [2] The low carrier concentration, combined with the unique band structure featuring Weyl points, contributes to these exotic transport phenomena.

Experimental Validation

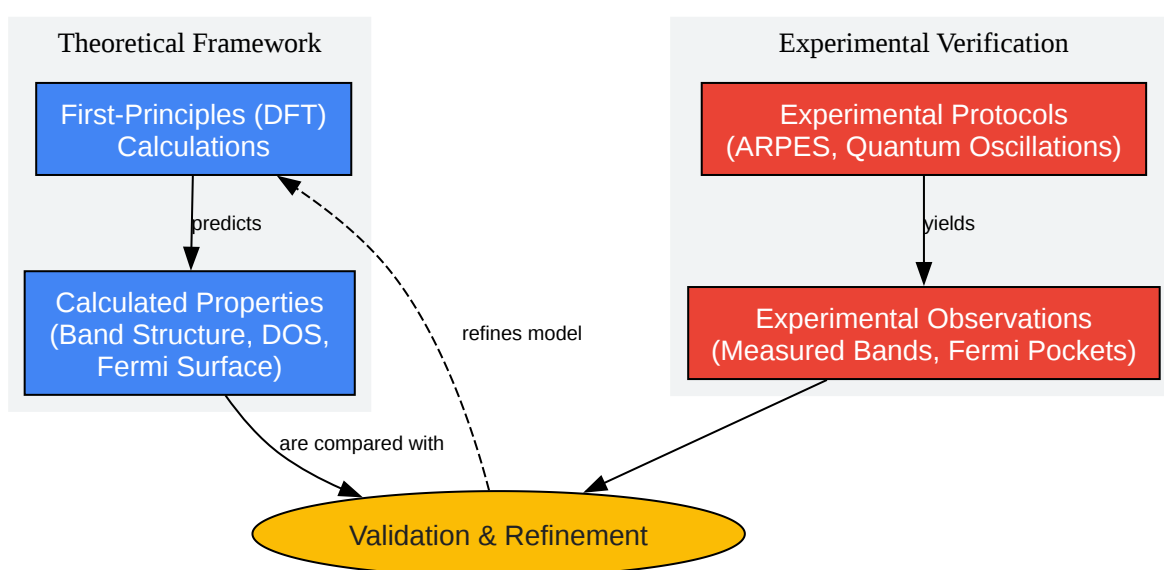
Theoretical predictions from first-principles calculations require rigorous experimental validation to confirm their accuracy.

Experimental Protocols: Validation Techniques

- **Angle-Resolved Photoemission Spectroscopy (ARPES):** This is a powerful experimental technique used to directly probe the electronic structure of materials. [3] For NbP, ARPES has been instrumental in visualizing the band dispersions and has successfully confirmed the

existence of the topologically protected surface states (Fermi arcs) that connect the projections of Weyl nodes, providing direct evidence of its non-trivial topology.[1]

- **Quantum Oscillation Measurements:** Techniques such as the de Haas-van Alphen and Shubnikov-de Haas effects are used to map the Fermi surface of a material. Measurements on NbP have shown good agreement with the size and shape of the electron and hole pockets predicted by DFT calculations.[2]



[Click to download full resolution via product page](#)

The interplay between theoretical prediction and experimental validation.

Summary and Outlook

First-principles calculations based on Density Functional Theory provide a robust and predictive framework for understanding the complex electronic properties of the Weyl semimetal NbP. These calculations have successfully detailed its semimetallic nature, the characteristic small electron and hole pockets, and the crucial role of spin-orbit coupling in creating Weyl nodes. The strong agreement between theoretical predictions and experimental results from techniques like ARPES solidifies our understanding of NbP's electronic structure.

The unique properties revealed, such as high carrier mobility and topological surface states, suggest potential applications for NbP in next-generation high-frequency electronics and spintronic devices.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Niobium phosphide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. docs.materialsproject.org [docs.materialsproject.org]
- 6. Band-structure calculation using hybrid functionals - VASP Wiki [vasp.at]
- 7. researchgate.net [researchgate.net]
- 8. First-principles investigation of the structural, electronic and optical properties of Zn_2NbN_3 [scielo.org.mx]
- To cite this document: BenchChem. [A First-Principles Guide to the Electronic Properties of Niobium Phosphide (NbP)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078461#first-principles-calculations-of-nbp-electronic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com